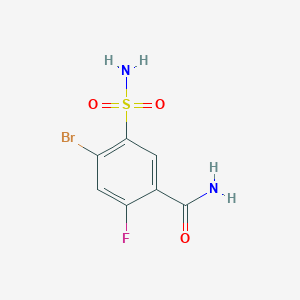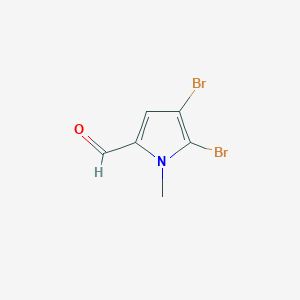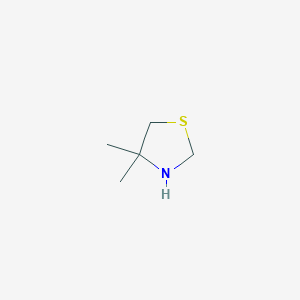
4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2h-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran is an organic compound that features a bromomethyl group attached to a cycloheptyl ring, which is further connected to a tetrahydropyran ring via an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Bromomethyl Group: The bromomethyl group can be introduced to the cycloheptyl ring through a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Cycloheptyl Ring Formation: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment to Tetrahydropyran: The final step involves the reaction of the bromomethylcycloheptyl intermediate with tetrahydropyran under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and ethers.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alkanes and alcohols.
Wissenschaftliche Forschungsanwendungen
4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as an intermediate in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of 4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran depends on its specific application. In general, the bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. The cycloheptyl and tetrahydropyran rings provide structural stability and influence the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethyltetrahydropyran: Similar in structure but lacks the cycloheptyl ring.
Cycloheptylmethyl Bromide: Contains the cycloheptyl ring but lacks the tetrahydropyran moiety.
Tetrahydropyran Derivatives: Various derivatives with different substituents on the tetrahydropyran ring.
Uniqueness
4-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydro-2H-pyran is unique due to the combination of the bromomethyl group, cycloheptyl ring, and tetrahydropyran ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C13H23BrO2 |
|---|---|
Molekulargewicht |
291.22 g/mol |
IUPAC-Name |
4-[1-(bromomethyl)cycloheptyl]oxyoxane |
InChI |
InChI=1S/C13H23BrO2/c14-11-13(7-3-1-2-4-8-13)16-12-5-9-15-10-6-12/h12H,1-11H2 |
InChI-Schlüssel |
OUGBUWIIWUTJBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CC1)(CBr)OC2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Octahydrocyclopenta[b]pyran-2-carboxylicacid](/img/structure/B13521268.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholin-2-yl)acetic acid](/img/structure/B13521284.png)







![methyl4-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]benzoate](/img/structure/B13521344.png)
![1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13521350.png)
![7-phenylmethoxycarbonyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13521357.png)
